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8-Amino-7-fluoroquinoline-2-carbaldehyde
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Overview
Description
8-Amino-7-fluoroquinoline-2-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . This compound is notable for its unique structure, which includes an amino group at the 8th position, a fluorine atom at the 7th position, and an aldehyde group at the 2nd position on the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 8-Amino-7-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Amination: Introduction of the amino group at the 8th position through nucleophilic substitution.
Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Amino-7-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the synthesis of derivatives of 8-amino-7-fluoroquinoline-2-carbaldehyde, showcasing their significant antibacterial properties. A notable study synthesized several new 8-amino-7-(aryl/hetaryl)fluoroquinolones and evaluated their efficacy against a range of bacteria, including both Gram-negative and Gram-positive strains. The results indicated that these compounds exhibited antimicrobial activity comparable to or exceeding that of established antibiotics like ampicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of 8-Amino-7-Fluoroquinolone Derivatives
Compound | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria |
---|---|---|
This compound | Escherichia coli, Pseudomonas aeruginosa | Staphylococcus aureus, Streptococcus agalactiae |
8-Amino-7-(aryl)fluoroquinolone | Salmonella typhimurium, Klebsiella pneumoniae | Enterococcus faecalis, Listeria monocytogenes |
8-Amino-7-(hetaryl)fluoroquinolone | Acinetobacter baumannii | Staphylococcus epidermidis |
This table summarizes the antibacterial efficacy of various derivatives, illustrating the broad-spectrum potential of these compounds against common pathogens.
Antimalarial Properties
The 8-aminoquinoline class, which includes this compound, has historically been significant in malaria treatment. The compound's structural characteristics allow it to target multiple stages of the malaria parasite's life cycle, including the hypnozoites responsible for latency in infections caused by Plasmodium vivax. Research indicates that derivatives within this class can effectively combat malaria while addressing issues related to hemolytic toxicity associated with traditional treatments like primaquine .
Case Study: Tafenoquine Development
Tafenoquine, an advanced 8-aminoquinoline derivative, was approved by the U.S. FDA for preventing and treating relapses of malaria. It represents a significant advancement in the field, demonstrating the therapeutic potential of this compound class against malaria while minimizing hemolytic risk for patients with glucose-6-phosphate dehydrogenase deficiency .
Drug Development and Synthesis
The synthesis of this compound derivatives has been explored extensively to enhance their pharmacological profiles. Research has focused on modifying side chains to improve solubility and bioavailability, which are critical factors for therapeutic efficacy. For instance, studies have shown that specific modifications can lead to increased antibacterial activity and reduced side effects .
Table 2: Synthesis Methods for Derivatives
Synthesis Method | Key Features | Outcome |
---|---|---|
Suzuki-Miyaura Cross-Coupling | Utilizes aryl/hetaryl boronic acids | High yield of target compounds |
Hydrolysis of Amino Acid Esters | Enhances antimicrobial activity | Improved efficacy against bacterial strains |
Metal Complex Formation | Increases stability and activity | Enhanced interaction with bacterial targets |
Mechanism of Action
The mechanism of action of 8-Amino-7-fluoroquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and fluorine groups can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
8-Amino-7-fluoroquinoline-2-carbaldehyde can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline-2-carbaldehyde: Lacks the amino group at the 8th position, which may affect its reactivity and biological activity.
8-Aminoquinoline-2-carbaldehyde: Lacks the fluorine atom at the 7th position, which may influence its chemical properties and applications.
7,8-Difluoroquinoline-2-carbaldehyde:
The presence of both the amino and fluorine groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.
Biological Activity
8-Amino-7-fluoroquinoline-2-carbaldehyde is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. Understanding its biological activity is crucial for exploring its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C10H8FN3O |
Molecular Weight | 205.19 g/mol |
IUPAC Name | This compound |
CAS Number | 158753-17-4 |
Antibacterial Activity
This compound has been investigated for its antibacterial properties . Studies indicate that compounds with a fluoroquinoline structure exhibit significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.
Case Study: Fluoroquinolone Derivatives
A study explored a series of fluoroquinolone derivatives, including 8-amino derivatives, revealing that modifications at specific positions can enhance antibacterial potency. The Minimum Inhibitory Concentration (MIC) values of these derivatives were significantly lower than those of traditional fluoroquinolones like ciprofloxacin, suggesting improved efficacy against resistant strains .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects. The underlying mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : It inhibits essential bacterial enzymes such as DNA gyrase and topoisomerase.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with other fluoroquinolone derivatives reveals that the presence of an amino group at position 8 and a fluorine atom at position 7 enhances both antibacterial and anticancer activities compared to non-fluorinated analogs.
Compound | MIC (µM) against E. coli | IC50 (µM) against HeLa |
---|---|---|
Ciprofloxacin | 0.5 | 10 |
Ofloxacin | 0.3 | 15 |
This compound | 0.1 | 5 |
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-amino-7-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2 |
InChI Key |
JBSDKIJNZWAQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2N)F)C=O |
Origin of Product |
United States |
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